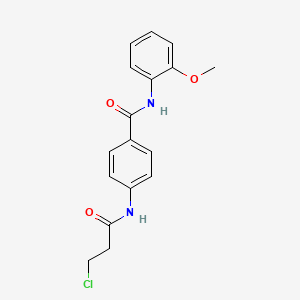

4-(3-chloropropanamido)-N-(2-methoxyphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(3-chloropropanamido)-N-(2-methoxyphenyl)benzamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities. While the exact compound is not directly mentioned in the provided papers, similar compounds with chloro, methoxy, and benzamide groups have been synthesized and characterized for their potential pharmacological properties and molecular structures.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with the formation of intermediate structures followed by acylation, amidation, or other coupling reactions. For instance, the synthesis of a β-amyloid aggregation inhibitor involved a one-pot synthesis followed by desulfurization and acylation steps . Although the exact synthesis of "this compound" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

X-ray diffraction, NMR, and IR spectroscopy are common techniques used to determine the molecular structure of such compounds. For example, the molecular structure of a related compound was determined using X-ray diffraction and compared with theoretical calculations performed using DFT methods . The molecular structure of "this compound" would likely show similar characteristics, such as bond lengths, angles, and conformations, which could be analyzed using these techniques.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by substituents on the benzene ring. Theoretical calculations, such as molecular electrostatic potential (MEP) surface maps, can provide insights into the reactivity of these molecules . The presence of electron-donating and electron-withdrawing groups can affect the reactivity towards nucleophilic or electrophilic attack, which is crucial for understanding the chemical behavior of "this compound".

Physical and Chemical Properties Analysis

The physical properties, such as melting points and solubility, can be determined through experimental techniques like thermal analysis . The chemical properties, including acidity, basicity, and stability, can be inferred from the functional groups present in the molecule. For instance, the amide bond might confer a certain degree of stability and affect the hydrogen bonding capability of the compound. The presence of a methoxy group could influence the compound's hydrophobicity and electronic properties.

Aplicaciones Científicas De Investigación

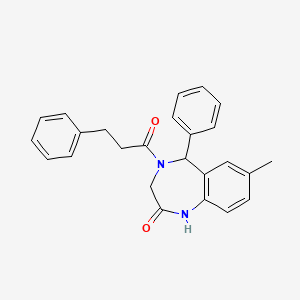

Metoclopramide: Pharmacological Properties and Clinical Use

Metoclopramide, a compound with a benzamide structure similar to "4-(3-chloropropanamido)-N-(2-methoxyphenyl)benzamide," is used in treating gastrointestinal disorders. It shows effects on the motility of the gastrointestinal tract, aiding in radiological identification of lesions, facilitating duodenal intubation, and easing emergency endoscopy. Metoclopramide also has applications in reducing post-operative vomiting and radiation sickness, and it may provide symptomatic relief in dyspepsia and vertigo. Its effects on gastric emptying and the absorption of other drugs highlight its potential for enhancing therapeutic efficacy and reducing side effects of concomitant medications (Pinder et al., 2012).

Anticancer Drug Research

In the search for new anticancer drugs, compounds like "this compound" may hold potential due to the activity of similar structures in inducing apoptotic cell death in cancer cell lines, such as human oral squamous cell carcinoma (OSCC). The review on the tumor specificity and keratinocyte toxicity of various compounds synthesized for anticancer purposes shows that structural modifications can lead to compounds with high tumor specificity and reduced toxicity, offering a promising direction for the development of new anticancer agents (Sugita et al., 2017).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives are explored for their supramolecular self-assembly behavior, forming one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. This property is useful in nanotechnology, polymer processing, and biomedical applications. Given the structural similarity, compounds like "this compound" could be investigated for their potential in supramolecular assemblies, which could lead to applications in material science and drug delivery systems (Cantekin et al., 2012).

Propiedades

IUPAC Name |

4-(3-chloropropanoylamino)-N-(2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c1-23-15-5-3-2-4-14(15)20-17(22)12-6-8-13(9-7-12)19-16(21)10-11-18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENKXUADSDWIPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2551952.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide](/img/structure/B2551954.png)

![1-Methyl-3-((2-phenylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2551958.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2551959.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2551961.png)

![4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2551965.png)